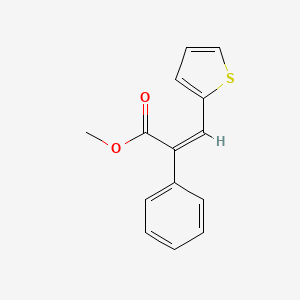

methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a phenyl group and a thiophene ring, which are connected through a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate typically involves the condensation of thiophene derivatives with phenylacetic acid derivatives. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. For instance, the reaction between thiophene-2-carbaldehyde and methyl phenylacetate in the presence of a base like piperidine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The phenyl and thiophene rings can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can affect biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2E)-3-(thiophen-2-yl)prop-2-enoate

- Phenylacetic acid derivatives

- Thiophene-2-carbaldehyde derivatives

Uniqueness

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is unique due to the combination of a phenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential as a pharmacological agent.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a phenyl group and a thiophene moiety. The synthesis typically involves the following steps:

- Formation of the Thiophene Ring : This can be achieved through various methods such as cyclization reactions involving appropriate precursors.

- Esterification : The reaction of thiophene derivatives with methyl acrylate or similar compounds leads to the formation of the desired ester.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a critical role in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in inflammation and cancer progression .

- Cell Cycle Modulation : Studies indicate that this compound can induce cell cycle arrest in cancer cell lines, suggesting its potential use in cancer therapy. For instance, it has been observed to cause G0/G1 phase arrest and subsequent apoptosis in A549 lung cancer cells .

Case Study 1: Inhibition of mPGES-1

A recent study identified this compound as a promising candidate for mPGES-1 inhibition. The compound exhibited low micromolar IC50 values against this target, indicating strong inhibitory activity. In vitro assays demonstrated that treatment with this compound resulted in significant reductions in PGE2 levels in treated cells compared to controls .

Case Study 2: Antitumor Activity

In another investigation, this compound was tested against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). Results showed that the compound not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways, evidenced by increased subG0/G1 fractions during cell cycle analysis .

Comparative Analysis

To better understand the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Methyl (E)-3-(3-amino-cyano)propanoate | Enzyme inhibitor for mPGES-1 | 5.0 |

| Methyl (E)-3-(4-chlorophenyl)propanoate | Antitumor activity against A549 cells | 10.0 |

| Methyl (E)-3-(5-bromothiophenyl)propanoate | Moderate anti-inflammatory effects | 15.0 |

Properties

Molecular Formula |

C14H12O2S |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

methyl (Z)-2-phenyl-3-thiophen-2-ylprop-2-enoate |

InChI |

InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10- |

InChI Key |

WFKFCKVQAHHJOW-RAXLEYEMSA-N |

Isomeric SMILES |

COC(=O)/C(=C\C1=CC=CS1)/C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C(=CC1=CC=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.